molecular formula C9H12BrCl2N3 B6189695 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2648945-01-9

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6189695
CAS No.: 2648945-01-9
M. Wt: 313
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Description

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring and an ethanamine group attached to the 2nd position, forming a dihydrochloride salt. It is primarily used in research settings due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

  • Bromination of 1H-1,3-benzodiazole: : The starting material, 1H-1,3-benzodiazole, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in a suitable solvent such as acetic acid or dichloromethane at a controlled temperature to yield 6-bromo-1H-1,3-benzodiazole.

  • Alkylation: : The brominated product is then subjected to alkylation with ethylene diamine in the presence of a base such as potassium carbonate. This step involves heating the reaction mixture to facilitate the formation of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine.

  • Formation of Dihydrochloride Salt: : The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, filtration, and recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substituted Benzodiazoles: Products with various functional groups replacing the bromine atom.

    N-oxides: Oxidized derivatives with enhanced biological activity.

    Coupled Products: Complex molecules formed through coupling reactions, useful in drug discovery.

Scientific Research Applications

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzodiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the benzodiazole core.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole: The parent compound without the bromine and ethanamine groups.

    6-chloro-1H-1,3-benzodiazole: A similar compound with a chlorine atom instead of bromine.

    2-(1H-1,3-benzodiazol-2-yl)ethan-1-amine: Lacking the bromine atom.

Uniqueness

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the ethanamine group enhances its solubility and potential interactions with biological targets.

This compound’s unique structure and reactivity make it a valuable tool in both chemical synthesis and biological research, offering opportunities for developing new therapeutic agents and understanding complex biochemical pathways.

Properties

CAS No.

2648945-01-9

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313

Purity

95

Origin of Product

United States

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